molecular formula C18H28N4O5S2 B6417255 N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide CAS No. 879054-17-8

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide

Cat. No.: B6417255
CAS No.: 879054-17-8
M. Wt: 444.6 g/mol
InChI Key: VYHADGPMWHRRBU-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C13H19N3O3S. This compound is known for its significant pharmacological activities and is often studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form an intermediate, which is then reacted with piperazine. The final step involves the acetylation of the phenyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. This typically includes controlled temperature, pressure, and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby modulating biological pathways involved in pain and inflammation. The exact molecular targets and pathways are still under investigation, but initial studies suggest its efficacy in reducing pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide stands out due to its unique combination of a piperidine and piperazine ring, which contributes to its distinct pharmacological profile. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially offering more effective therapeutic benefits .

Biological Activity

N-[4-({4-[(4-methylpiperidyl)sulfonyl]piperazinyl}sulfonyl)phenyl]acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes piperazine and sulfonyl functionalities that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N4O4S2C_{24}H_{30}N_4O_4S_2, with a molecular weight of approximately 486.66 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the piperazine class. For instance, derivatives containing piperazine moieties have shown significant activity in animal models of epilepsy. A study highlighted that certain piperazine derivatives exhibited protective effects against maximal electroshock (MES) seizures, suggesting a potential mechanism involving modulation of sodium channels in neuronal tissues .

Table 1: Summary of Anticonvulsant Activity in Piperazine Derivatives

CompoundDose (mg/kg)MES ProtectionTime Point (h)
Compound 12100Yes0.5
Compound 13100, 300Yes0.5, 4
Compound 19300Yes0.5
Compound 24100Yes0.5

The results indicate that compounds with higher lipophilicity tend to show delayed onset but longer duration of action, which is critical for therapeutic applications in epilepsy management .

Neuropharmacological Studies

In addition to anticonvulsant activity, this compound has been investigated for its interactions with various neurotransmitter systems. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial in modulating mood and anxiety disorders. However, specific studies focusing on this compound's receptor binding profiles are still needed.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A comparative study evaluated several piperazine derivatives for their anticonvulsant efficacy using the MES and pentylenetetrazole (PTZ) models. The results indicated that while some derivatives showed promising activity, others were ineffective, highlighting the importance of structural modifications in enhancing efficacy .
  • Structure-Activity Relationship (SAR) : SAR analyses have identified key structural elements that contribute to biological activity. For instance, modifications to the sulfonamide group significantly impacted the anticonvulsant potency of the derivatives tested .
  • Toxicological Assessments : Safety profiles were assessed using rotarod tests to determine neurological toxicity associated with various doses of the compounds. These assessments are crucial for establishing therapeutic windows and guiding clinical applications .

Properties

IUPAC Name

N-[4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S2/c1-15-7-9-21(10-8-15)29(26,27)22-13-11-20(12-14-22)28(24,25)18-5-3-17(4-6-18)19-16(2)23/h3-6,15H,7-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHADGPMWHRRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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